molecular formula C19H13FO4 B2531649 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one CAS No. 858764-05-3

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one

Cat. No. B2531649
CAS RN: 858764-05-3
M. Wt: 324.307
InChI Key: ZLAWEODVELTDCR-UHFFFAOYSA-N
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Description

The compound "4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one" is a chemical of interest in the field of medicinal chemistry due to its structural features that may confer biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar benzofuran derivatives and their synthesis, molecular structure, and potential as inhibitors of biological processes such as β-amyloid aggregation and 5-lipoxygenase (5-LO) activity.

Synthesis Analysis

The synthesis of benzofuran derivatives is well-documented in the literature. For instance, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot reaction of 4-chlorophenol with ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions, followed by desulfurization to obtain the desired benzofuran compound . This method could potentially be adapted for the synthesis of "4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one" by altering the substituents and reaction conditions to fit the target molecular structure.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the orientation of substituents around the benzofuran core. For example, in a related compound, the methylsulfinyl substituent is located on the opposite side of the mean plane through the benzofuran fragment, with the phenyl ring rotated out of the plane, forming a distinct dihedral angle . This information is crucial for understanding the three-dimensional conformation of "4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one" and its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of benzofuran derivatives can be influenced by the presence of various functional groups. The papers provided do not directly address the chemical reactions specific to "4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one," but they do suggest that modifications to the benzofuran core can significantly impact the biological activity and pharmacokinetic properties of these compounds . Understanding the reactivity of similar compounds can guide the development of new derivatives with improved efficacy and safety profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as lipophilicity, are critical for their biological activity and pharmacokinetics. Structural modifications, such as replacing a methoxy group to modulate lipophilicity, have been shown to enhance bioavailability and reduce toxicity in related compounds . These findings highlight the importance of carefully considering the physical and chemical properties in the design and optimization of new benzofuran-based drugs.

properties

IUPAC Name

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO4/c1-10-14-7-11(20)3-6-16(14)24-19(10)15-9-18(21)23-17-8-12(22-2)4-5-13(15)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAWEODVELTDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one

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